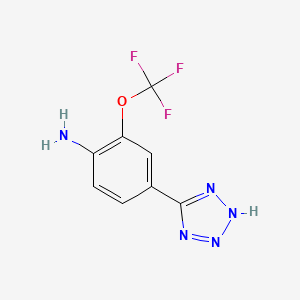

4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

CAS No. |

648917-61-7 |

|---|---|

Molecular Formula |

C8H6F3N5O |

Molecular Weight |

245.16 g/mol |

IUPAC Name |

4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C8H6F3N5O/c9-8(10,11)17-6-3-4(1-2-5(6)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16) |

InChI Key |

XZWVYSKSBOTVDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)OC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline typically involves the introduction of the tetrazole ring onto an aniline derivative. One common method includes the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available aniline derivatives. The process would include steps such as nitration, reduction, and cycloaddition reactions, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to the aniline or further reduce the tetrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to aniline or reduced tetrazole derivatives.

Substitution: Introduction of various functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential : The compound has been investigated for its potential therapeutic properties, including:

- Antinociceptive Effects : Research indicates that derivatives similar to this compound can inhibit pain pathways effectively, suggesting analgesic properties.

- Cardiotonic Activity : Related compounds have shown promise in enhancing cardiac contractility through phosphodiesterase inhibition, particularly PDE3A and PDE3B.

Mechanisms of Action :

- Phosphodiesterase Inhibition : Compounds with a tetrazole structure have demonstrated significant inhibition of PDE3A, leading to increased intracellular cAMP levels, crucial for various cellular processes.

- Calcium Channel Modulation : Interaction with T-type calcium channels has been noted in related pyrrolidine compounds, indicating potential pathways for modulating neuronal excitability and pain perception.

Material Science

The trifluoromethoxy group is recognized for its utility in synthesizing novel materials with unique properties. This compound serves as a building block for creating complex molecules that can exhibit specific functionalities desirable in various industrial applications .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline | Antinociceptive | |

| Similar Pyrrolidine Derivative | Cardiotonic | |

| 2-adamantyl-5-aryl-2H-tetrazoles | Anti-influenza |

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of derivatives of this compound in rodent models. The results indicated significant pain relief compared to control groups, suggesting potential development as an analgesic agent.

Case Study 2: Cardiotonic Properties

Another investigation explored the cardiotonic effects of related compounds. The study found that these compounds could enhance cardiac contractility through phosphodiesterase inhibition, indicating their potential use in treating heart-related conditions.

Mechanism of Action

The mechanism of action of 4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline in biological systems involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxy group can enhance the lipophilicity of the compound, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-(1H-tetrazol-5-yl)aniline (CAS: 54013-18-2)

- Structure : Features a chloro (–Cl) substituent at position 5 and a tetrazole at position 2 .

- Chlorine’s moderate electronegativity may result in weaker hydrogen-bonding interactions compared to –OCF₃.

- Applications : Primarily used in agrochemicals and as an intermediate in synthesis .

4-(2-Methyl-2H-tetrazol-5-yl)aniline

- Structure : Methylation at the tetrazole’s 2-position reduces acidity (pKa ~ 4.5 vs. ~2.5 for 2H-tetrazole) .

- Enhanced lipophilicity compared to the parent compound due to the methyl group.

- Applications : Utilized in JNK inhibitor synthesis .

4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline

- Structure : Replaces tetrazole with an oxadiazole ring linked to thiophene .

- Thiophene introduces π-π stacking capability but may increase metabolic susceptibility.

- Applications : Explored in materials science and as a ligand for metal complexes .

2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline

- Structure: Contains a trifluoromethyl (–CF₃) group at position 5 and a bulky ethoxyphenoxy substituent at position 2 .

- Key Differences: – The –CF₃ group is less polar than –OCF₃, reducing solubility in aqueous media.

- Applications : Intermediate in fluorinated polymer synthesis .

Biological Activity

4-(2H-tetrazol-5-yl)-2-(trifluoromethoxy)aniline, with the CAS Number 648917-61-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as a therapeutic agent.

Cytotoxic Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of tetrazole compounds can induce apoptosis in cancer cells, suggesting a mechanism that may involve the inhibition of critical cellular pathways.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW480 (Colon) | ≤10 | Apoptosis induction |

| K-562 (Leukemia) | ≤10 | Apoptosis induction |

| PC3 (Prostate) | ≤10 | Cytokine inhibition |

The mechanisms underlying the biological activity of this compound include:

- Apoptosis Induction : The compound has been shown to promote late apoptosis in colon cancer cell lines (SW480 and SW620), with rates reaching up to 99% in some cases. This was assessed using flow cytometry and trypan blue exclusion assays .

- Cytokine Modulation : It has been observed that the compound can reduce interleukin-6 (IL-6) levels in treated cells, which is significant since IL-6 is often associated with tumor progression and inflammation .

- Cell Viability Reduction : The compound significantly reduces the viability of cancerous cells compared to normal cells, indicating a favorable therapeutic index .

Case Studies

Several studies have documented the effects of this compound and its derivatives:

- Study on Colon Cancer Cells : A recent study demonstrated that derivatives containing trifluoromethyl groups exhibited enhanced cytotoxicity against colon cancer cell lines compared to standard chemotherapeutics like cisplatin. The IC50 values ranged from 1.5 to 8.9 µM for the most active derivatives .

- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by this compound, revealing that it triggers mitochondrial dysfunction leading to caspase activation and subsequent cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.